5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the cyclopropyl group: This step may involve a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the furan-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, as well as various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Compounds with similar structures are often investigated for their potential as therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole carboxamides: Other compounds in this class may include 5-phenylisoxazole-3-carboxamide and 5-methylisoxazole-3-carboxamide.
Cyclopropyl derivatives: Compounds such as cyclopropylamine and cyclopropylcarboxylic acid share the cyclopropyl group.
Uniqueness
5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide is unique due to the combination of its isoxazole ring, cyclopropyl group, and furan-2-yl substituent. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(18,12-3-2-6-19-12)8-15-13(17)10-7-11(20-16-10)9-4-5-9/h2-3,6-7,9,18H,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKWBMVKBMPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.